CR 665

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles

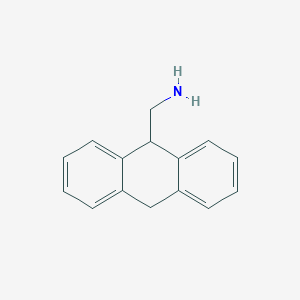

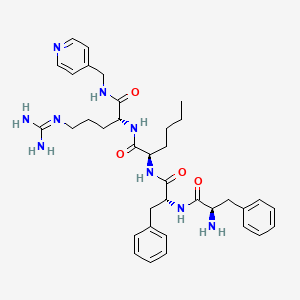

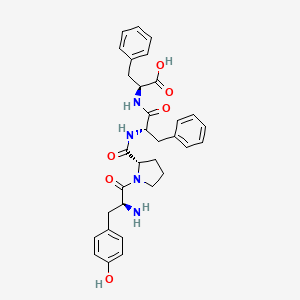

La synthèse du CR665 implique l'assemblage d'une séquence tétrapeptidique utilisant la synthèse peptidique en phase solide (SPPS). La séquence comprend la D-phénylalanine, la D-phénylalanine, la D-norleucine et la D-arginine, suivie de l'attachement d'un groupe picolylamine à la terminaison C. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de Production Industrielle

La production industrielle de CR665 suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement élevé et une pureté élevée. L'utilisation de synthétiseurs peptidiques automatisés et de systèmes HPLC à grande échelle est courante dans les milieux industriels pour faciliter la production de CR665 .

Analyse Des Réactions Chimiques

Types de Réactions

CR665 subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse. Il ne subit pas de transformations chimiques significatives dans des conditions physiologiques, ce qui contribue à sa stabilité et à son efficacité en tant qu'agent thérapeutique .

Réactifs et Conditions Communs

Formation de Liaisons Peptidiques : Des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont couramment utilisés.

Clivage de la Résine : L'acide trifluoroacétique (TFA) est utilisé pour cliver le peptide de la résine.

Purification : La chromatographie liquide haute performance (HPLC) est utilisée pour purifier le produit final.

Principaux Produits Formés

Le principal produit formé au cours de la synthèse du CR665 est le tétrapeptide lui-même. Aucun sous-produit significatif n'est rapporté dans des conditions réactionnelles optimisées .

Applications de la Recherche Scientifique

CR665 a été largement étudié pour ses propriétés analgésiques. Il a montré son efficacité pour réduire la douleur viscérale sans provoquer d'effets secondaires du système nerveux central tels que la sédation, la dépression respiratoire ou l'euphorie. Cela en fait un candidat prometteur pour le traitement des douleurs chroniques .

En plus de ses propriétés analgésiques, CR665 a démontré des effets anti-inflammatoires dans des études précliniques. Il est étudié pour son utilisation potentielle dans le traitement des affections inflammatoires et d'autres troubles liés à la douleur .

Mécanisme d'Action

CR665 exerce ses effets en se liant sélectivement aux récepteurs kappa-opioïdes situés sur les nerfs périphériques. Cette liaison inhibe la libération de neurotransmetteurs impliqués dans la signalisation de la douleur, réduisant ainsi la perception de la douleur. Contrairement aux opioïdes traditionnels, CR665 ne traverse pas la barrière hémato-encéphalique, ce qui minimise le risque d'effets secondaires du système nerveux central .

Applications De Recherche Scientifique

CR665 has been extensively studied for its analgesic properties. It has shown efficacy in reducing visceral pain without causing central nervous system side effects such as sedation, respiratory depression, or euphoria. This makes it a promising candidate for the treatment of chronic pain conditions .

In addition to its analgesic properties, CR665 has demonstrated anti-inflammatory effects in preclinical studies. It is being investigated for its potential use in treating inflammatory conditions and other pain-related disorders .

Mécanisme D'action

CR665 exerts its effects by selectively binding to kappa-opioid receptors located on peripheral nerves. This binding inhibits the release of neurotransmitters involved in pain signaling, thereby reducing pain perception. Unlike traditional opioids, CR665 does not cross the blood-brain barrier, which minimizes the risk of central nervous system side effects .

Comparaison Avec Des Composés Similaires

Composés Similaires

Difelikefalin (CR845) : Un autre agoniste du récepteur kappa-opioïde à restriction périphérique présentant des propriétés analgésiques similaires.

Nalfurafine : Un agoniste du récepteur kappa-opioïde utilisé dans le traitement du prurit.

Unicité de CR665

CR665 est unique en raison de sa forte sélectivité pour les récepteurs kappa-opioïdes périphériques et de sa faible pénétration du système nerveux central. Cette sélectivité réduit le risque d'effets secondaires tels que la sédation et la dépression respiratoire, ce qui en fait une alternative plus sûre aux opioïdes traditionnels .

Propriétés

Key on ui mechanism of action |

CR665 was highly selective for the peripheral kappa opioid receptor. It is intrinsically poor at penetrating the blood-brain barrier, which decreases the likelihood of CNS-mediated side effects. By acting with unprecedented selectivity at pain relieving receptors on peripheral nerves, and avoiding receptors in the central nervous system and gastrointestinal tract, CR665 has the potential to provide pain relief with minimal side effects. |

|---|---|

Numéro CAS |

228546-92-7 |

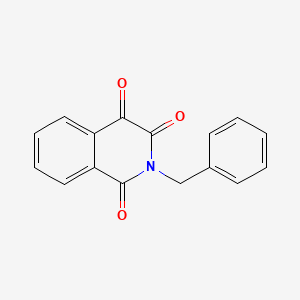

Formule moléculaire |

C36H49N9O4 |

Poids moléculaire |

671.8 g/mol |

Nom IUPAC |

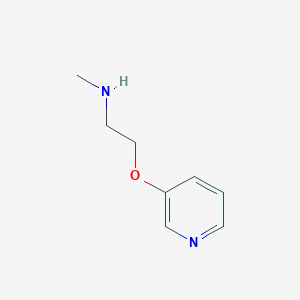

(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide |

InChI |

InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1 |

Clé InChI |

DBOGGOVKHSCMNB-OMRVPHBLSA-N |

SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

SMILES isomérique |

CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N |

SMILES canonique |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Key on ui other cas no. |

228546-92-7 |

Séquence |

FFXR |

Synonymes |

CR665 D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- FE 200665 FE200665 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)